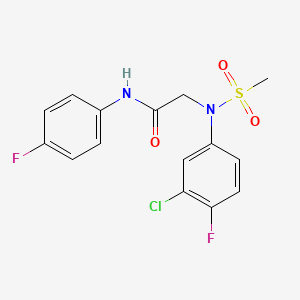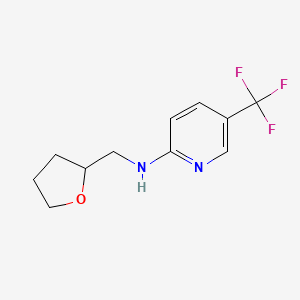![molecular formula C14H15N3O3S B4391654 2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4391654.png)
2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide
Descripción general
Descripción
2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TPCA-1 and has been extensively studied for its anti-inflammatory and anti-cancer properties. In
Mecanismo De Acción
TPCA-1 exerts its therapeutic effects by targeting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. TPCA-1 inhibits the activation of NF-κB by blocking the phosphorylation of inhibitor of κB (IκB) kinase (IKK). This leads to the suppression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This leads to the suppression of inflammation and can alleviate the symptoms of inflammatory diseases.
Furthermore, TPCA-1 can induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. This leads to the inhibition of cancer cell growth and proliferation, which can slow down the progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TPCA-1 is its specificity towards the NF-κB signaling pathway. This makes it a potent inhibitor of inflammation and cancer cell growth. Furthermore, TPCA-1 is readily available in large quantities, making it an ideal candidate for scientific research.
However, TPCA-1 has some limitations for lab experiments. It can be toxic at high concentrations, which can limit its use in in vivo studies. Furthermore, TPCA-1 has a short half-life, which can affect its efficacy in certain applications.
Direcciones Futuras
There are several future directions for the use of TPCA-1 in scientific research. One direction is the development of novel drug delivery systems that can improve the bioavailability and efficacy of TPCA-1. Another direction is the investigation of TPCA-1 in combination with other drugs for the treatment of cancer and inflammatory diseases.
Furthermore, the potential use of TPCA-1 in other diseases such as Alzheimer's disease and Parkinson's disease should be explored. TPCA-1 has been shown to have neuroprotective properties, which can have therapeutic implications in these diseases.
Conclusion:
In conclusion, TPCA-1 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory and anti-cancer properties and has shown promising results in preclinical studies. Further research is needed to explore the full potential of TPCA-1 in various diseases and to develop novel drug delivery systems that can improve its efficacy.
Aplicaciones Científicas De Investigación
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This makes TPCA-1 a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
Furthermore, TPCA-1 has been shown to have anti-cancer properties. It can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. This makes TPCA-1 a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer.
Propiedades
IUPAC Name |
2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9(10-5-3-2-4-6-10)15-13(20)8-21-14-16-11(18)7-12(19)17-14/h2-7,9H,8H2,1H3,(H,15,20)(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTSIZHNGCSGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC(=CC(=O)N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B4391593.png)


![2-{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}-N-phenylacetamide](/img/structure/B4391612.png)

![1-({4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}sulfonyl)indoline](/img/structure/B4391624.png)

![N-{2-[(tert-butylamino)carbonyl]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4391637.png)
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-isobutyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4391648.png)
![4-cyano-2-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4391660.png)

![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide](/img/structure/B4391662.png)
![1-(2-bromo-4-hydroxy-5-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4391669.png)
